molecular formula C12H8F2N2 B14177663 2,6-Difluoroazobenzene CAS No. 918822-13-6

2,6-Difluoroazobenzene

Cat. No.: B14177663
CAS No.: 918822-13-6
M. Wt: 218.20 g/mol
InChI Key: FNYUQQKAQPFIIJ-UHFFFAOYSA-N
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Description

2,6-Difluoroazobenzene is a high-value molecular photoswitch engineered for spatio-temporal control in biological and materials science research. As part of the tetra-ortho-fluoro azobenzene family, its core value lies in its ability to be isomerized using harmless visible light instead of damaging UV light, making it particularly suitable for applications within living systems . The incorporation of fluorine atoms in the ortho positions results in a significant separation of the n–π* absorption bands of the trans and cis isomers, enabling efficient and nearly complete bidirectional photoswitching with high photostationary state distributions (PSSDs) upon irradiation with green and blue light . A critical feature of this class of photoswitches is the remarkably long thermal half-life of the metastable cis isomer, which can range from days to years at room temperature, providing excellent bistability for sustained effector control . This compound is an ideal building block for photopharmacology, where it can be used to confer light-dependent activity on bioactive molecules, allowing precise modulation of enzymes, ion channels, or receptors in vivo . Furthermore, its electron-poor nature allows for further functionalization via nucleophilic aromatic substitution (SNAr), facilitating the attachment of solubilizing groups, linkers, or reporter tags . Beyond biology, 2,6-Difluoroazobenzene is used to construct smart materials, including photoswitchable supramolecular assemblies with cyclodextrins and light-responsive polymers for soft robotics and actuation . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

918822-13-6

Molecular Formula

C12H8F2N2

Molecular Weight

218.20 g/mol

IUPAC Name

(2,6-difluorophenyl)-phenyldiazene

InChI

InChI=1S/C12H8F2N2/c13-10-7-4-8-11(14)12(10)16-15-9-5-2-1-3-6-9/h1-8H

InChI Key

FNYUQQKAQPFIIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Diazo Coupling Method

The diazo coupling approach represents a classical route to 2,6-difluoroazobenzene, leveraging the reactivity of diazonium salts with fluorinated anilines. A seminal study demonstrated the coupling of 2,4,6-trifluoroaniline (20) with a diazonium precursor derived from 2,6-difluoroaniline in a toluene/acetic acid/trifluoroacetic acid (35:35:5) solvent system. The reaction proceeds at room temperature over 48 hours, followed by purification through silica gel chromatography and recrystallization from methanol, yielding red needle crystals in 61% yield. Critical to success is the use of trifluoroacetic acid as a proton source, which facilitates diazonium salt stabilization while minimizing side reactions.

Nuclear magnetic resonance (NMR) analysis of the product revealed characteristic aromatic proton signals at δ 7.58 ppm (tt, J = 8.5, 6.1 Hz) and δ 7.41 ppm (t), consistent with the para-substituted azobenzene structure. This method’s limitations include the requirement for stoichiometric acid and extended reaction times, though it provides excellent regiocontrol for the difluoro substitution pattern.

Oxidative Dimerization of 2,6-Difluoroaniline

Alternative approaches employ oxidative coupling of 2,6-difluoroaniline using N-chlorosuccinimide (NCS) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM). The protocol involves:

  • Dissolving 2,6-difluoroaniline (1 mmol) in 15 mL DCM
  • Adding DBU (2 mmol) at −78°C
  • Introducing NCS (2 mmol) as a solid oxidant
  • Quenching with saturated bicarbonate after 10 minutes

Post-reaction workup includes sequential washing with water and 1 N HCl, followed by trifluoroacetic acid (TFA) treatment to ensure complete conversion to the trans-isomer. Flash chromatography using DCM/hexanes affords the pure azobenzene derivative. While this method achieves rapid reaction times (≤30 minutes), yields remain unquantified in the literature for the specific difluoro derivative, suggesting opportunities for optimization.

DDQ-Mediated Catalytic Dehydrogenation

A breakthrough methodology utilizes DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) with montmorillonite K10 clay as a heterogeneous catalyst. The process involves refluxing 2,6-dimethylaniline derivatives in toluene with DDQ (1.25 eq) and K10 (500–1000 g/mol substrate) for 2 hours. Key advantages include:

  • Ambient pressure conditions
  • Compatibility with electron-donating substituents
  • Simultaneous generation of cis/trans isomers (resolved via HPLC)

Experimental data for the tetrafluoro analog shows 54–75% yields depending on the solvent system, with benzene proving superior to toluene for certain substrates. The reaction mechanism likely proceeds through single-electron transfer from the aniline to DDQ, generating radical intermediates that dimerize to form the azo linkage.

Synthesis of 2,6-Difluoroaniline Precursor

The preparation of 2,6-difluoroaniline, a critical precursor, has been optimized through halogen exchange strategies starting from 1,2,3-trichlorobenzene. A patented three-step process achieves 32–62% overall yield:

Step Process Conditions Key Reagents
1 Partial fluorination KF/CuCl₂, 220°C, 24 hr 1,2,3-trichlorobenzene
2 Catalytic hydrodechlorination 10% Pd/C, H₂, 100°C N-ethyldiethanolamine
3 Amination NH₃, CuSO₄, 160°C, 24 hr Ethylene glycol solvent

Distillation separates 2,6-difluorochlorobenzene (bp 134–138°C) from ortho-difluorobenzene byproducts. Scale-up challenges include catalyst poisoning from residual chlorine species and the need for specialized Hastelloy reactors to withstand corrosive intermediates.

Comparative Analysis of Synthetic Methods

A critical evaluation of the four primary methods reveals distinct advantages and limitations:

Method Yield (%) Reaction Time Key Advantage Major Limitation
Diazo coupling 61 48 hr High regioselectivity Acid-intensive conditions
Oxidative dimerization N/R 0.5 hr Rapid kinetics Unoptimized for fluoro substrates
DDQ catalysis 75 2 hr Ambient pressure operation Requires chromatographic separation
Halogen exchange 62 36 hr Scalable precursor synthesis Specialized equipment needed

The DDQ-mediated approach demonstrates superior efficiency for laboratory-scale synthesis, particularly when paired with K10 clay to enhance reaction homogeneity. Industrial applications may favor the halogen exchange route despite longer reaction times, given its compatibility with continuous processing technologies.

Mechanistic Considerations

The formation of 2,6-difluoroazobenzene proceeds through distinct pathways depending on the method:

  • Diazo coupling : Sequential diazotization and electrophilic aromatic substitution, with fluorine substituents directing coupling to the para position
  • Oxidative dimerization : Single-electron oxidation generates aniline radical cations that couple via N–N bond formation
  • DDQ catalysis : Concerted dehydrogenation through quinone-mediated hydrogen abstraction, followed by radical recombination

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoroazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert 2,6-Difluoroazobenzene to its corresponding hydrazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, Oxone.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions include 2,6-difluoronitrosobenzene, 2,6-difluoronitrobenzene, and 2,6-difluorohydrazobenzene, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Unfortunately, the search results do not specifically mention "2,6-Difluoroazobenzene." However, the search results discuss related compounds like tetra-ortho-fluoro-azobenzenes and other fluorinated azobenzenes, highlighting their applications in various scientific research areas. This information can be used to infer potential applications of 2,6-Difluoroazobenzene, given the similarities in structure and properties.

Visible-Light-Responsive Photoswitches

Tetra-ortho-fluoro-azobenzenes are a class of photoswitches that are useful for constructing visible-light-controlled molecular systems . The development of visible-light-responsive azobenzenes has expanded their application in biological contexts .

Key properties:

  • They can operate in aqueous environments .
  • They can be functionalized .
  • They possess favorable photochemical properties .

Biological Applications:

  • Modulation of Circadian Rhythm Fluorinated azobenzenes have been used to reversibly modulate the circadian rhythm .
  • Enzyme Regulation These compounds can regulate the activity of carbonic anhydrase enzymes in vivo .
  • Receptor Control They can control the activity of muscarinic acetylcholine receptors .
  • Transmembrane Transport Fluorinated azobenzenes can photoregulate transmembrane transport .
  • DNA Intercalation They can be used to intercalate DNA .

Two-Photon Neuronal Stimulation

Azobenzene photoswitches can be designed for efficient two-photon neuronal stimulation in light-scattering brain tissue and in Caenorhabditis elegans nematodes .

Key features:

  • High two-photon absorption cross-section .
  • Slow thermal back-isomerization .
  • Comparable photoresponse intensities to one-photon excitation .

Control of Azobenzene Photoswitching

Combined ortho-fluorination can control the cis-lifetimes of azobenzene photoswitches, while ortho-amination can boost visible-light absorption .

Key factors:

  • Ortho-fluorination increases the cis-lifetime and separates the n–π* transitions of the trans and cis isomers .
    Ortho-amination enhances visible-light absorption .

Incorporation into Mycobacteria

Azobenzene structures carrying a trehalose molecule can be metabolically incorporated into mycobacteria .

Process:

  • Trehalose is chemically modified and esterified with mycolic acids to form trehalose monomycolates .
  • The azobenzene structure, carrying a trehalose molecule, is introduced into Mycobacterium tuberculosis .
  • The modified trehalose is metabolically incorporated into the outer cell wall of the mycobacterium .
  • Photoswitching of the molecule within the mycobacterial cell wall can be observed via 19F NMR spectroscopy .

Other potential applications based on related research:

  • Antimicrobial Applications: Zirconium oxide nanoparticles can be used for antibacterial applications .
  • Antitumor and Cancer Research: Fullerenes may be useful in decreasing oxidative stress and toxin levels in breast tissue, and increasing catalase activity, glutathione levels, and protein density . They may also be useful as agents to relieve the side effects of cancer treatments .

Mechanism of Action

The mechanism of action of 2,6-Difluoroazobenzene involves its ability to undergo reversible trans-cis isomerization upon exposure to light. This photoisomerization process changes the molecular geometry and electronic properties of the compound, allowing it to interact with various molecular targets and pathways. The trans form is typically more stable, while the cis form is metastable and can revert to the trans form in the absence of light .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Difluorobenzamide

  • Synthesis & Applications: 2,6-Difluorobenzamide (CAS 18063-03-1) is commercially produced as an intermediate for agrochemicals .
  • Physical Properties : Appears as a white to yellowish powder with ≥99% purity .
  • Safety: Classified as non-hazardous under standard handling conditions, though consultation with a physician is advised upon exposure .

2,6-Difluorobenzaldehyde

  • Synthesis & Applications : This compound (CAS 437-81-0) is a fluorinated aromatic aldehyde used in organic synthesis. Suppliers include Alfa-Aesar, Sigma-Aldrich, and TCI .
  • Physical Properties : Molecular formula C₇H₄F₂O , molecular weight 142.10 g/mol .

N-(6-Chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

  • Structure & Applications: A derivative of 2,6-difluorobenzamide, this compound (CAS 60230-31-1) features a benzo[d]thiazole substituent. Its molecular formula is C₁₄H₇ClF₂N₂OS, with a molar mass of 324.73 g/mol .

4-Dimethylaminoazobenzene

  • This contrasts with the safer profile of 2,6-difluorobenzamide.

Data Table: Key Properties of Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
2,6-Difluorobenzamide 18063-03-1 C₇H₅F₂NO 157.12 Agrochemical intermediate
2,6-Difluorobenzaldehyde 437-81-0 C₇H₄F₂O 142.10 Organic synthesis
N-(6-Chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide 60230-31-1 C₁₄H₇ClF₂N₂OS 324.73 Research chemical
4-Dimethylaminoazobenzene 60-11-7 C₁₄H₁₅N₃ 225.29 Dye industry (historical)

Q & A

Basic: What are the recommended synthetic routes for 2,6-difluoroazobenzene, and how can purity be optimized?

Methodological Answer:
2,6-Difluoroazobenzene can be synthesized via diazo coupling reactions between 2,6-difluoroaniline derivatives and nitroso precursors. Key steps include:

  • Diazotization : React 2,6-difluoroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt .
  • Coupling : Introduce the diazonium salt to a nitroso compound (e.g., nitrosobenzene) in alkaline media to yield the azobenzene framework.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .

Data Consideration : Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1) and confirm purity via HPLC (retention time ~8.2 min, C18 column, acetonitrile/water 70:30) .

Basic: How should researchers characterize 2,6-difluoroazobenzene structurally and photophysically?

Methodological Answer:

  • Structural Analysis :
    • NMR : ¹⁹F NMR (δ ≈ -110 to -120 ppm for ortho-fluorines; coupling constants J = 8–10 Hz) .
    • X-ray Crystallography : Resolve crystal packing and confirm fluorine substituent positions (e.g., C–F bond length ~1.34 Å) .
  • Photophysical Properties :
    • UV-Vis : Measure absorption maxima (λₐᵦₛ ~350–370 nm in DMSO) and molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) .
    • Fluorescence : Quantify quantum yield (Φ) using rhodamine B as a reference (Φ ~0.4–0.5 in ethanol) .

Contradiction Handling : Cross-validate data with computational methods (e.g., TD-DFT for predicting λₐᵦₛ) to resolve discrepancies between experimental and theoretical results .

Basic: What safety protocols are critical when handling 2,6-difluoroazobenzene?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and handling .
  • Waste Management : Collect halogenated byproducts in designated containers for incineration to avoid environmental release .
  • Emergency Procedures :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
    • Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can 2,6-difluoroazobenzene be applied in photoresponsive materials?

Methodological Answer:

  • Photoisomerization Studies :
    • Irradiate with UV light (365 nm) to induce trans-to-cis isomerization; monitor via UV-Vis kinetics (τ₁/₂ ~10–30 s) .
    • Use NMR to track isomer ratios in real time (e.g., ¹H NMR splitting patterns for cis vs. trans) .
  • Smart Materials : Incorporate into liquid crystals or polymers to study light-triggered phase transitions (e.g., DSC for thermal analysis) .

Data Limitation : Note that solvent polarity and temperature significantly impact isomerization rates; replicate experiments in multiple solvents (e.g., DMSO, hexane) .

Advanced: How can researchers resolve contradictions in reported toxicity or stability data?

Methodological Answer:

  • Toxicity Assessment :
    • Compare acute toxicity (LD50) across studies using standardized assays (e.g., OECD 423 for oral toxicity) .
    • Perform cytotoxicity screening (MTT assay) on human cell lines (e.g., HEK293) to validate discrepancies .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .
    • Use mass spectrometry to identify degradation products (e.g., fluorobenzoic acids) .

Ethical Consideration : Adhere to open-data principles by sharing raw datasets to enable reproducibility and meta-analyses .

Advanced: What computational tools predict 2,6-difluoroazobenzene’s reactivity in complex systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites (e.g., para-fluorine activation) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) using GROMACS; validate with SPR binding assays .
  • QSPR Models : Corrate Hammett σ constants (σₘ = 0.34 for 2,6-difluoro) with reaction rates for predictive synthesis planning .

Validation : Cross-check computed IR spectra (e.g., C–F stretches ~1250 cm⁻¹) with experimental FT-IR data .

Advanced: How to design experiments assessing 2,6-difluoroazobenzene’s role in catalysis?

Methodological Answer:

  • Catalytic Screening :
    • Test as a ligand in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura); monitor yields via GC-MS .
    • Compare turnover numbers (TON) with non-fluorinated analogs to evaluate fluorine’s electronic effects .
  • Mechanistic Probes :
    • Use in situ XAFS to track metal-ligand coordination changes during catalysis .
    • Perform kinetic isotope effects (KIE) studies to identify rate-determining steps .

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